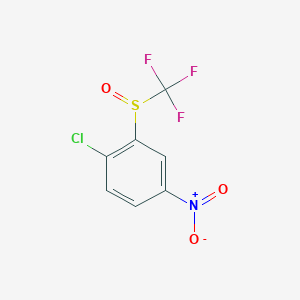
4-Chloro-3-(trifluoromethylsulfinyl)nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-(trifluoromethylsulfinyl)nitrobenzene, also known as 4-chloro-3-trifluoromethylsulfinylbenzonitrile, is a synthetic organic compound that is used in various scientific research applications. It is a highly reactive and versatile compound that can be used to create a variety of products. This compound has a wide range of uses, from the synthesis of pharmaceuticals to the production of polymers. It also has several potential applications in the field of biochemistry and physiology.
Aplicaciones Científicas De Investigación
4-Chloro-3-(trifluoromethylsulfinyl)nitrobenzene has a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, such as the anti-cancer drug gemcitabine. It is also used in the synthesis of polymers, such as poly(3-trifluoromethylsulfinylbenzamide). In addition, it is used in the synthesis of a variety of other organic compounds, such as 2-chloro-3-trifluoromethylsulfinylbenzamide and 4-Chloro-3-(trifluoromethylsulfinyl)nitrobenzenerifluoromethylsulfinylbenzyl alcohol.
Mecanismo De Acción
The mechanism of action of 4-chloro-3-(trifluoromethylsulfinyl)nitrobenzene is not yet fully understood. However, it is believed to act as an electrophilic reagent, forming covalent bonds with nucleophiles, such as amines and carboxylic acids. This allows it to be used in the synthesis of a variety of compounds, including pharmaceuticals and polymers.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-3-(trifluoromethylsulfinyl)nitrobenzene are not yet fully understood. However, it is believed to have some potential therapeutic effects, such as the inhibition of certain enzymes, including cytochrome P450 enzymes. It is also believed to have some potential anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Chloro-3-(trifluoromethylsulfinyl)nitrobenzene has a number of advantages for use in lab experiments. It is a highly reactive and versatile compound that can be used to synthesize a variety of products. It is also relatively inexpensive and easy to obtain. However, there are some limitations to its use in lab experiments. It is a highly toxic compound and must be handled with care. In addition, it is not water-soluble and must be dissolved in an appropriate solvent prior to use.
Direcciones Futuras
There are a number of potential future directions for the use of 4-chloro-3-(trifluoromethylsulfinyl)nitrobenzene. It could be used in the synthesis of more complex organic compounds, such as polymers and pharmaceuticals. It could also be used in the development of new drugs and therapies. In addition, it could be used in the synthesis of new materials, such as nanomaterials. Finally, it could be used in the development of new analytical techniques, such as mass spectrometry.
Métodos De Síntesis
4-Chloro-3-(trifluoromethylsulfinyl)nitrobenzene can be synthesized by a number of methods. The most common method is the reaction of 4-chloro-3-nitrobenzene with trifluoromethanesulfinic acid in the presence of a suitable base, such as potassium carbonate. This reaction produces 4-chloro-3-(trifluoromethylsulfinyl)nitrobenzene and trifluoromethanesulfinic acid. Other methods of synthesis include the reaction of 4-chloro-3-nitrobenzene with trifluoromethanesulfonyl chloride and the reaction of 4-chloro-3-nitrobenzene with trifluoromethanesulfonyl fluoride.
Propiedades
IUPAC Name |
1-chloro-4-nitro-2-(trifluoromethylsulfinyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3S/c8-5-2-1-4(12(13)14)3-6(5)16(15)7(9,10)11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEXYXFVZYOKGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(trifluoromethylsulfinyl)nitrobenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2-Dichloro-4-[(2-chloro-1,1,2-trifluoroethyl)sulfonyl]benzene, 90%](/img/structure/B6313278.png)






![4-[3,5-Bis(trifluoromethyl)phenoxy]-1,3-benzenediamine, 93%](/img/structure/B6313333.png)


